Directed C2 Metalation: Orthogonal Regioselectivity Versus 2-Bromofuran
3-Bromofuran undergoes selective metalation at the C2 position due to the directing effect of the adjacent electron-withdrawing bromo group, a property absent in 2-bromofuran. The C5 position can also be selectively functionalized by blocking C2 via silylation or by temperature control [1]. This regiochemical control enables iterative diversification to produce C2- and C5-functionalized furans while retaining the C3 bromo group for subsequent Suzuki-Miyaura coupling [1].
| Evidence Dimension | Regioselectivity of metalation and functionalization |
|---|---|
| Target Compound Data | Selective metalation at C2 directed by C3-Br; C5 functionalization possible via C2-blocking or temperature control |
| Comparator Or Baseline | 2-Bromofuran: metalation occurs at C5 due to different electronic directing effects; cannot achieve analogous C3-retention orthogonal sequences |
| Quantified Difference | Qualitative difference in available orthogonal functionalization pathways: 3-bromofuran enables C2 and C5 functionalization with C3-Br retention for subsequent coupling; 2-bromofuran cannot retain bromine at an equivalent strategic position after similar sequences |
| Conditions | NaHMDS-mediated metalation at -78°C to room temperature in THF; silylation with TMSCl |
Why This Matters
This orthogonal reactivity enables the construction of 2,3,5-trisubstituted furans with three distinct substituents in controlled sequences, a synthetic capability not accessible with 2-bromofuran.
- [1] Zhao, H.; Dankwardt, J. W.; Koenig, S. G.; Singh, S. P. Tetrahedron Lett. 2012, 53, 166-169. Directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles with NaHMDS. View Source
